Cas no 434899-14-6 (ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate)

434899-14-6 structure
상품 이름:ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate
ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate 화학적 및 물리적 성질
이름 및 식별자
-
- Benzenepropanoic acid, β-amino-4-fluoro-, ethyl ester, (βS)-
- ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate
-
- 인치: 1S/C11H14FNO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3/t10-/m0/s1
- InChIKey: SIHVBHFOAHJMHU-JTQLQIEISA-N
- 미소: C1([C@@H](N)CC(OCC)=O)=CC=C(F)C=C1
실험적 성질
- 밀도: 1.148±0.06 g/cm3(Predicted)
- 비등점: 301.7±32.0 °C(Predicted)
- 산도 계수(pKa): 7.70±0.10(Predicted)
ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D557062-1g |
Benzenepropanoic acid, ß-amino-4-fluoro-, ethyl ester, (ßS)- |
434899-14-6 | 96% | 1g |
$760 | 2024-05-25 | |
eNovation Chemicals LLC | D557062-5g |
Benzenepropanoic acid, ß-amino-4-fluoro-, ethyl ester, (ßS)- |
434899-14-6 | 96% | 5g |
$3335 | 2024-05-25 | |
Enamine | EN300-2395434-0.05g |
ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate |
434899-14-6 | 95% | 0.05g |
$528.0 | 2024-06-19 | |
Enamine | EN300-2395434-0.1g |
ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate |
434899-14-6 | 95% | 0.1g |
$553.0 | 2024-06-19 | |
Enamine | EN300-2395434-2.5g |
ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate |
434899-14-6 | 95% | 2.5g |
$1230.0 | 2024-06-19 | |
Enamine | EN300-2395434-10.0g |
ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate |
434899-14-6 | 95% | 10.0g |
$2701.0 | 2024-06-19 | |
eNovation Chemicals LLC | D557062-1g |
Benzenepropanoic acid, ß-amino-4-fluoro-, ethyl ester, (ßS)- |
434899-14-6 | 96% | 1g |
$760 | 2025-02-21 | |
Enamine | EN300-2395434-1.0g |
ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate |
434899-14-6 | 95% | 1.0g |
$628.0 | 2024-06-19 | |
Enamine | EN300-2395434-5.0g |
ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate |
434899-14-6 | 95% | 5.0g |
$1821.0 | 2024-06-19 | |
eNovation Chemicals LLC | D557062-1g |
Benzenepropanoic acid, ß-amino-4-fluoro-, ethyl ester, (ßS)- |
434899-14-6 | 96% | 1g |
$760 | 2025-02-27 |
ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate 관련 문헌
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
434899-14-6 (ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate) 관련 제품
- 2229445-27-4(2-amino-3-(5-bromopyrimidin-2-yl)-2-methylpropan-1-ol)
- 1247217-44-2(1-(1-ethyl-1H-pyrazol-4-yl)cyclopentan-1-amine)
- 2091555-16-5(1-bromo-3-(difluoromethyl)-2-fluoro-4-methoxybenzene)
- 1806495-35-1(1-Bromo-1-(3-iodo-2-nitrophenyl)propan-2-one)
- 1235296-74-8(2-(2-chlorophenyl)-N-{1-(2-fluorobenzoyl)piperidin-4-ylmethyl}acetamide)
- 934666-39-4(1,1-dimethylethyl (2S)-2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate)
- 2138386-97-5(5-amino-1-2-(1,2-thiazol-5-yl)ethyl-1,2-dihydropyridin-2-one)
- 900143-65-9(9-Cyclopropylnonanal)
- 901240-91-3(N-(3-methoxypropyl)-2-({2-4-(methylsulfanyl)phenyl-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide)
- 2354460-56-1(tert-butyl N-(2-acetylphenyl)-N-methylcarbamate)
추천 공급업체
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
중국 공급자
대량

PRIBOLAB PTE.LTD
골드 회원
중국 공급자
시약

Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
중국 공급자
대량

Handan Zechi Trading Co., Ltd
골드 회원
중국 공급자
대량
BIOOKE MICROELECTRONICS CO.,LTD
골드 회원
중국 공급자
시약
